molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6

tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate

Cat. No.: B2487241
CAS No.: 1909316-46-6
M. Wt: 250.29
InChI Key: IVORNZPANYCEIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group and a difluoromethyl-substituted pyrrolidine ring. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as room temperature, using appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate is unique due to the presence of the difluoromethyl-substituted pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORNZPANYCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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